
2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine
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Overview
Description
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)-: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a pyridine derivative with 3,4-dichlorophenol to form 2-(3,4-dichlorophenoxy)pyridine.
Oxidation: The next step involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it back to a methylthio group.
Substitution: The pyridine ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine and phenoxy derivatives.
Scientific Research Applications
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenoxy)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylthio)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)pyridine
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- is unique due to the presence of both the 3,4-dichlorophenoxy group and the methylsulfinyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine, a compound known for its diverse biological activities, has attracted attention in various fields including medicinal chemistry and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dichlorophenoxy group and a methylsulfinyl moiety. This unique structure is responsible for its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis. The compound has been studied for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against species like Candida albicans .
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G2/M phase . The compound's ability to inhibit specific protein kinases further enhances its anticancer profile.
Table 1: Summary of Anticancer Activity
Cell Line | Effect Observed | Mechanism of Action |
---|---|---|
A375 | Apoptosis induction | ROS generation |
HCT116 | Cell cycle arrest | G2/M phase arrest |
HeLa | Reduced proliferation | Inhibition of CDK2 |
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial effects of various compounds, this compound demonstrated significant inhibition against Candida albicans and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens .
- Cancer Treatment Potential : A comprehensive study evaluated the compound's effect on cancer cell lines, revealing that it significantly suppressed cell migration and induced apoptosis in several types of cancer cells. This was associated with increased levels of intracellular ROS .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics but requires further investigation into its metabolic stability and toxicity profiles. The compound appears to have low toxicity towards normal human cells in vitro, indicating a promising safety profile for therapeutic applications .
Properties
CAS No. |
85330-95-6 |
---|---|
Molecular Formula |
C12H9Cl2NO2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-methylsulfinylpyridine |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-18(16)9-3-5-12(15-7-9)17-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
InChI Key |
IXZOUXZKBAMFFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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